The synthesis of 2-N-Carboxamidinonormianserin involves several key steps:
Specific technical details regarding reaction conditions (e.g., temperature, solvent) and yields are often documented in specialized chemical literature .
The molecular formula of 2-N-Carboxamidinonormianserin is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to understand how its structure relates to its function .
2-N-Carboxamidinonormianserin participates in various chemical reactions:
These reactions are crucial for exploring the compound's versatility and potential modifications that could enhance its therapeutic efficacy .
The mechanism of action of 2-N-Carboxamidinonormianserin primarily involves interactions with neurotransmitter receptors:
Studies have shown that these interactions may lead to both central nervous system effects and peripheral actions, making it a candidate for treating conditions like depression and allergies .
Key physical properties of 2-N-Carboxamidinonormianserin include:
Chemical properties include stability under normal laboratory conditions but may vary under extreme pH or temperature conditions. Detailed analyses often involve studying reactivity patterns with other chemicals or biological systems .
2-N-Carboxamidinonormianserin has several potential applications in scientific research:
2-N-Carboxamidinonormianserin (developmental code FCC5) emerged from systematic efforts in the early 1990s to modify the tetracyclic antidepressant mianserin. Researchers aimed to enhance receptor selectivity while minimizing central nervous system (CNS) side effects. The compound was first synthesized and pharmacologically characterized by Ian Matthew Leitch and collaborators at Monash University, Australia, with key findings published in Leitch’s 1993 doctoral thesis [1] and subsequent peer-reviewed studies in Clinical and Experimental Pharmacology and Physiology (1992) [2] [4]. This work established FCC5 as a structural analogue of mianserin where the dimethylamino group was replaced by a carboxamidine moiety (–C(=NH)NH₂), significantly altering its pharmacological profile.
FCC5 belongs to a pair of closely related mianserin derivatives, alongside its counterpart FCC13 (2-N-carboxamidonormianserin). Both compounds share the tetracyclic dibenzo[c,f]pyrazino[1,2-a]azepine core but differ in their C2 substituents:
Table 1: Structural Comparison of Mianserin Analogues
Compound | R Group at C2 Position | Key Functional Property |
---|---|---|
Mianserin (parent) | –N(CH₃)₂ | Dual H₁/5-HT₂ antagonist; CNS-penetrant |
FCC5 | –NHC(=NH)NH₂ (amidine) | Peripheral H₁/5-HT₂ antagonist; CNS-sparing |
FCC13 | –NHC(=O)CH₃ (acetamide) | Mixed peripheral/CNS activity |
This structural modification in FCC5 reduced lipid solubility and limited blood-brain barrier penetration, uncoupling peripheral antihistaminic/serotonergic effects from CNS actions [2] [4].
FCC5 is systematically named as 2-Carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine. Its hydrochloride salt carries the CAS Registry Number 139995-66-7 [6]. Key identifiers include:
Table 2: Chemical Identifiers of 2-N-Carboxamidinonormianserin
Property | Value |
---|---|
IUPAC Name | 2-Carboxamidino-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride |
Molecular Weight | 328.84 g/mol |
CAS Registry Number | 139995-66-7 |
PubChem CID (base) | 132269 |
FCC5 represents a pivotal case study in designing peripherally restricted therapeutics. Its inability to cross the blood-brain barrier—unlike mianserin and FCC13—enables selective targeting of peripheral histamine H₁ and serotonin (5-HT₂) receptors without CNS side effects (e.g., sedation, cognitive impairment) [2] [4]. This property makes it a valuable tool for investigating:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6